3-aminopyridine-2-thiol

Catalog No.
S8006221
CAS No.
M.F
C5H6N2S
M. Wt
126.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-aminopyridine-2-thiol

Product Name

3-aminopyridine-2-thiol

IUPAC Name

3-aminopyridine-2-thiol

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

InChI

InChI=1S/C5H6N2S/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8)

InChI Key

ADMMJKIQWOJMSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)S)N

Isomeric SMILES

C1=CC(=C(N=C1)S)N
  • Medicinal Chemistry

    The presence of a nitrogen-containing heterocyclic ring and a sulfur atom hints at potential for the molecule to interact with biological systems. Researchers might investigate its activity against specific enzymes or receptors relevant to diseases.

  • Material Science

    The combination of carbon, hydrogen, nitrogen, and sulfur suggests the molecule could be involved in the formation of specific materials. Research could explore its use in the development of novel polymers, semiconductors, or catalysts.

  • Synthetic Chemistry

    The structure of CID 520889 can be a starting point for the synthesis of more complex molecules with desired properties. Researchers might use it as a building block to create new drugs, functional materials, or probes for biological studies.

3-Aminopyridine-2-thiol is a heterocyclic compound characterized by the presence of an amino group and a thiol group attached to a pyridine ring. Its molecular formula is C5H6N2SC_5H_6N_2S, and it features a pyridine ring with an amino group at the 3-position and a thiol group at the 2-position. This compound is notable for its potential biological activities and its utility in organic synthesis.

Due to its functional groups:

  • Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, which are important in various biochemical pathways.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles, such as halides or carbonyl compounds.
  • Formation of Thioureas: It can react with isothiocyanates to form thiourea derivatives, which are valuable intermediates in organic synthesis .

Research indicates that 3-aminopyridine-2-thiol exhibits various biological activities. It has been explored for its potential as an antibacterial agent and has shown promise in pharmacological applications, particularly in the development of new drugs targeting specific diseases. The presence of both the amino and thiol groups enhances its reactivity and biological interactions, making it a compound of interest in medicinal chemistry.

The synthesis of 3-aminopyridine-2-thiol typically involves:

  • Thiocyanation of 2-Aminopyridine: This method involves treating 2-aminopyridine with potassium thiocyanate to form 2-amino-3-thiocyanatopyridine.
  • Alkaline Hydrolysis: The resulting thiocyanate is then subjected to alkaline hydrolysis, yielding 3-aminopyridine-2-thiol .

Another synthetic route includes the reaction of 2-chloropyridine with thiourea under appropriate conditions, leading to the formation of the desired thiol compound.

3-Aminopyridine-2-thiol finds applications in several fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic effects, particularly in antimicrobial and anti-inflammatory agents.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including heterocycles and other biologically active compounds.
  • Agricultural Chemistry: Compounds derived from 3-aminopyridine-2-thiol may have applications as agrochemicals due to their biological activity.

Studies on the interactions of 3-aminopyridine-2-thiol with biological systems have shown that it can form hydrogen bonds and hydrophobic interactions with various biomolecules. These interactions can influence its pharmacokinetic properties and biological efficacy. For instance, crystal structure analyses indicate significant hydrogen bonding between the amino group of one molecule and the nitrogen atom of another, contributing to the stability of its crystalline form .

Several compounds share structural similarities with 3-aminopyridine-2-thiol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-AminopyridineAmino group at position 2Lacks thiol functionality; primarily used as a precursor in synthesis.
3-AminopyridineAmino group at position 3Does not contain a thiol group; used in similar applications but with different reactivity.
4-AminothiophenolAmino group on phenolic ringContains sulfur but lacks pyridine structure; used in dye synthesis.
6-Aminopyridine-3-thiolAmino group at position 6Similar reactivity but different positional isomerism affecting properties.

Uniqueness of 3-Aminopyridine-2-Thiol: The combination of an amino group at position three and a thiol group at position two distinguishes it from other aminopyridines, providing unique reactivity patterns that are beneficial for specific synthetic routes and biological activities.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

126.02516937 g/mol

Monoisotopic Mass

126.02516937 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-28-2023

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